N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
CAS No.: 1803585-59-2
Cat. No.: VC3021363
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803585-59-2 |
---|---|
Molecular Formula | C10H19Cl2N3S |
Molecular Weight | 284.2 g/mol |
IUPAC Name | 4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H |
Standard InChI Key | LTYFCZZUZNBHCO-UHFFFAOYSA-N |
SMILES | CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl |
Canonical SMILES | CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride features a 4-ethyl-1,3-thiazole ring connected to a piperidine ring via the 2-position of the thiazole. The piperidine contains an amine group at its 4-position, and the entire structure exists as a dihydrochloride salt. This structural arrangement creates multiple potential binding sites for biological targets, including:
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The thiazole nitrogen atom (basic, potential hydrogen bond acceptor)
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The sulfur atom in the thiazole ring (potential interaction with protein residues)
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The piperidine nitrogen (basic center, ionizable)
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The amine nitrogen (basic, potential hydrogen bond donor/acceptor)
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following physicochemical properties:
Property | Expected Value | Rationale |
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Molecular Weight | ~290-310 g/mol (as dihydrochloride) | Calculated based on chemical structure |
Solubility | High in water, moderate in polar organic solvents | Due to dihydrochloride salt formation |
LogP (estimated) | 1.8-2.5 | Based on similar thiazole-piperidine structures |
pKa (estimated) | 7.5-9.0 (piperidine N), 4.0-5.5 (amine group) | Typical values for similar functional groups |
Melting Point | 180-240°C | Typical range for dihydrochloride salts of similar size |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves a multi-step process. While specific literature on this exact compound is limited, potential synthetic routes can be proposed based on established methods for similar thiazole-piperidine derivatives:
Nucleophilic Substitution Approach
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Preparation of 4-ethyl-1,3-thiazole core structure
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Activation of the 2-position via halogenation (typically chlorination)
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Nucleophilic substitution with protected 4-aminopiperidine
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Deprotection and salt formation with HCl
Condensation Reaction Approach
This approach might involve the condensation of an appropriate thioamide with α-haloketones to form the thiazole ring directly attached to the piperidine moiety.
Purification Techniques
Purification of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves:
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Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)
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Column chromatography for intermediate products
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Salt formation through treatment with hydrogen chloride in anhydrous conditions
Chemical Reactions and Reactivity
Types of Reactions
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can participate in various chemical reactions due to its functional groups:
Oxidation Reactions
The thiazole ring can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions
Reduction of various components of the molecule is possible, including:
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Reduction of the thiazole ring (though challenging due to its aromatic nature)
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Reduction of the piperidine ring to piperideine intermediates
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Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
Substitution Reactions
The amine group on the piperidine ring can undergo various nucleophilic substitution reactions:
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Reductive amination with aldehydes or ketones
Stability Considerations
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following stability characteristics:
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Thermal stability: Moderately stable at room temperature, with potential degradation above 180-200°C
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pH stability: More stable in acidic conditions than basic conditions (common for amine-containing compounds)
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Light sensitivity: Potential photodegradation upon prolonged exposure to UV light
Biological Activities
Antimicrobial Properties
Thiazole derivatives similar to N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride have demonstrated antimicrobial activities against various pathogens. While specific data on this exact compound is limited, structural analogues suggest potential activity against:
Pathogen Category | Potential Effectiveness | Structural Features Contributing to Activity |
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Gram-positive bacteria | Moderate to high | Thiazole ring, basic nitrogen centers |
Gram-negative bacteria | Low to moderate | Limited penetration through outer membrane |
Fungi | Moderate | Lipophilic-hydrophilic balance |
Mycobacteria | Variable | Dependent on specific substitution patterns |
The antimicrobial mechanism likely involves interaction with specific bacterial targets such as enzymes involved in cell wall synthesis or DNA replication.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-piperidine derivatives is well-documented in the literature. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit anti-inflammatory activities through:
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Inhibition of pro-inflammatory cytokine production
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Modulation of NF-κB signaling pathways
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Interference with cyclooxygenase (COX) enzymes
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Reduction of reactive oxygen species (ROS) production
Mechanism of Action
The biological activity of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely stems from its ability to interact with specific molecular targets. Based on structural analysis and comparison with similar compounds, potential mechanisms include:
Enzyme Inhibition
The compound may inhibit various enzymes through:
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Competitive binding at active sites
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Allosteric modulation
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Covalent modification of catalytic residues
Receptor Interactions
The structural features of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride suggest potential interactions with:
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G-protein coupled receptors (GPCRs), particularly those that bind amine-containing ligands
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Ion channels, potentially modulating cellular signaling
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Nuclear receptors, affecting gene transcription
DNA/RNA Interactions
The compound may interact with nucleic acids through:
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Intercalation between base pairs
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Groove binding
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Interference with nucleic acid processing enzymes
Comparison with Similar Compounds
Structural Analogues
Comparing N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride with related compounds provides insights into structure-activity relationships:
Compound | Structural Differences | Potential Impact on Activity |
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N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine | Ethyl group on bridging carbon rather than on thiazole | Altered orientation of thiazole relative to piperidine |
N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine | Methyl group on amine, no ethyl on thiazole | Reduced hydrogen bonding capacity at amine |
1-(1,3-Thiazol-2-yl)piperidin-3-amine | Amine at position 3 instead of 4 on piperidine | Different spatial arrangement of pharmacophores |
Pharmacological Comparisons
The pharmacological profiles of these related compounds suggest that N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit:
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Enhanced lipophilicity compared to non-ethylated analogues, potentially improving membrane penetration
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Different receptor binding profiles due to the ethyl substitution on the thiazole ring
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Potentially altered metabolic stability compared to structurally similar compounds
Research Applications
Medicinal Chemistry
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride serves as a valuable building block in medicinal chemistry for several reasons:
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The molecule contains multiple sites for further derivatization
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Its heterocyclic rings provide scaffolds that are prevalent in many drugs
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The compound offers opportunities for optimization of pharmacokinetic properties
Chemical Biology
In chemical biology research, this compound may be useful for:
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Probing protein-ligand interactions
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Developing chemical tools to study biological pathways
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Serving as a starting point for the development of activity-based probes
Materials Science
Though less common, thiazole derivatives have applications in materials science:
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Potential use in coordination chemistry with transition metals
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Development of sensors and imaging agents
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Incorporation into functional polymers
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